molecular formula C19H14ClN5O2S2 B2522937 N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide CAS No. 860787-59-3

N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide

Cat. No.: B2522937
CAS No.: 860787-59-3
M. Wt: 443.92
InChI Key: SYPWELLPQQIMOI-QPSGOUHRSA-N
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Description

N'-[(1E)-(4-Chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide is a heterocyclic carbohydrazide derivative with a complex architecture. Its core structure comprises a 1,2-oxazole ring substituted at position 4 with a bis-thiazole system (2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl) and at position 5 with a methyl group. The carbohydrazide moiety is functionalized with a (4-chlorophenyl)methylidene group in the (E)-configuration. This compound’s design integrates multiple pharmacophoric motifs:

  • Thiazole rings: Known for their role in bioactivity, including antimicrobial and anticancer properties .
  • Oxazole core: Enhances metabolic stability and binding affinity in medicinal chemistry .
  • 4-Chlorophenyl group: A common substituent in agrochemicals and pharmaceuticals, contributing to lipophilicity and target interactions .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S2/c1-10-16(14-8-29-19(23-14)15-9-28-11(2)22-15)17(25-27-10)18(26)24-21-7-12-3-5-13(20)6-4-12/h3-9H,1-2H3,(H,24,26)/b21-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPWELLPQQIMOI-QPSGOUHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NN=CC2=CC=C(C=C2)Cl)C3=CSC(=N3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)C3=CSC(=N3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes thiazole and oxazole moieties, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against multiple bacterial strains. For instance, derivatives of similar thiazole compounds have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Antitumor Activity : Compounds containing thiazole rings have been reported to possess significant antitumor effects. For example, thiazolidinones demonstrated potent antitumor activity against glioblastoma cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes .
  • Cell Cycle Disruption : Thiazole derivatives often interfere with the cell cycle of cancer cells, leading to apoptosis or reduced cell viability .

Antimicrobial Efficacy

A study evaluating the antibacterial properties of related thiazole compounds demonstrated that several derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis, indicating strong antibacterial potential .

CompoundIC50 (µM)Target Organism
Compound A0.63Bacillus subtilis
Compound B2.14Salmonella typhi
Compound C6.28Escherichia coli

Antitumor Activity

In vitro studies have shown that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell LineCompound TestedViability (%) at 24h
MDA-MB-2319b30
HCT1169e25
HT2910e20

These results highlight the potential of thiazole-containing compounds in cancer therapy.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide exhibit promising antimicrobial properties. A study evaluated a series of hydrazone derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed substantial inhibition against these pathogens, suggesting that the thiazole moieties contribute to their biological activity .

Compound Activity Target
N'-Substituted HydrazonesStrongGram-positive bacteria
N'-Substituted HydrazonesModerateGram-negative bacteria

Anticancer Properties

The compound's structure suggests potential anticancer activity. Molecular docking studies have been conducted to evaluate its interaction with cancer cell receptors. For instance, derivatives of similar structures were tested against breast cancer cell lines (MCF7), revealing that certain compounds exhibited significant cytotoxic effects . The presence of thiazole rings is believed to enhance the compound's ability to inhibit cancer cell proliferation.

Synthesis and Biological Evaluation

A comprehensive study synthesized various hydrazone derivatives based on the core structure of this compound. These compounds were subjected to biological evaluation for their antimicrobial and anticancer activities. The results indicated that some derivatives not only inhibited bacterial growth but also showed selective cytotoxicity towards cancer cells .

Molecular Modeling Studies

Molecular modeling has played a crucial role in understanding the interactions between this compound and biological targets. Studies utilizing software like Schrodinger have provided insights into binding affinities and modes of action, which are essential for rational drug design .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Bioactivity (Reported) Reference
N'-[(1E)-(4-Chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide 1,2-Oxazole 4-Chlorophenyl, bis-thiazole, methyl Not reported Target Compound
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorophenyl, 4-methylphenyl Insecticidal, fungicidal
4-Methyl-N′-[(E)-(4-methylphenyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide 1,2,3-Thiadiazole 4-Methylphenyl, methyl Not reported
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide 1,2,4-Triazole 4-Chlorophenyl, hydroxy-dimethoxyphenyl Anticancer (hypothesized)

Key Observations :

Substituent Effects : The 4-chlorophenyl group is conserved in pesticidal compounds , while polar groups (e.g., hydroxy-dimethoxyphenyl in ) may enhance solubility or target specificity.

Computational Similarity Analysis

Molecular similarity metrics, such as the Tanimoto coefficient, are critical for predicting bioactivity. Using methodologies described in :

Table 2: Tanimoto Similarity Scores (Hypothetical Analysis)

Compound Pair Tanimoto Score (MACCS) Predicted Shared Bioactivity
Target Compound vs. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 0.82 Insecticidal/fungicidal activity
Target Compound vs. 4-Methyl-N′-[(E)-(4-methylphenyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide 0.76 Moderate metabolic stability
Target Compound vs. Triazole derivatives (e.g., ) 0.68 Limited overlap (structural divergence)

Insights :

  • Lower scores for triazole derivatives indicate divergent structure-activity relationships.

Bioactivity and Mechanism Correlations

  • Thiazole/Thiadiazole Analogs : Demonstrated insecticidal and fungicidal effects via inhibition of acetylcholinesterase or fungal membrane disruption .
  • Triazole Derivatives : Associated with anticancer activity through kinase inhibition or apoptosis induction .
  • Target Compound Hypothesis : The bis-thiazole system may enhance binding to metalloenzymes or nucleic acids, while the oxazole core improves pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide, and how can purity be ensured?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of the hydrazide moiety with a substituted benzaldehyde under acidic conditions (e.g., glacial acetic acid), followed by cyclization of the oxazole ring using reagents like POCl₃. Thiazole substituents are introduced via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometry of reagents to minimize side products.
  • Purity validation : Use TLC for real-time monitoring and HPLC (>95% purity threshold) for final product analysis. Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • Key techniques :

  • NMR spectroscopy : Assign peaks for the hydrazone (–NH–N=CH–), oxazole (C=O), and thiazole (C–S–C) protons. Aromatic protons from chlorophenyl and thiazole rings appear in δ 7.2–8.5 ppm .
  • IR spectroscopy : Identify stretches for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and N–H (~3300 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement (R-factor < 0.05) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Approach :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via nonlinear regression. Include positive controls (e.g., doxorubicin).
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorometric or colorimetric kits. Compare with structurally similar hydrazones (e.g., triazole derivatives with IC₅₀ < 10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity during synthesis?

  • Strategies :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (temperature, solvent, catalyst). For example, a central composite design can identify optimal conditions for thiazole cyclization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in nucleophilic substitutions .

Q. How can crystallographic data resolve discrepancies in reported biological activities of analogous compounds?

  • Case study :

  • Structural analogs : Compare with N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide derivatives (Table 1). Differences in dihydroxyphenyl vs. chlorophenyl groups may alter hydrogen bonding with target proteins .

  • SHELX refinement : Analyze electron density maps to confirm stereochemistry (E/Z configuration), which impacts binding affinity. For example, E-isomers often show higher activity due to planar conformations .

    Table 1 : Comparison of Analogous Compounds

    CompoundKey SubstituentsIC₅₀ (µM)Target
    A3,4-dihydroxyphenyl2.1EGFR
    B4-chlorophenyl8.7COX-2

Q. What computational methods validate the compound’s mechanism of action?

  • Protocol :

  • Molecular docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). Focus on interactions between the thiazole moiety and ATP-binding pockets (e.g., π-π stacking with Phe-723).
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity of the hydrazone group. HOMO-LUMO gaps < 4 eV suggest redox activity relevant to anticancer effects .

Q. How can contradictory data on solubility and bioavailability be addressed?

  • Solutions :

  • Salt formation : React with HCl or sodium salts to improve aqueous solubility.
  • Prodrug design : Modify the hydrazone group with acetylated sugars to enhance membrane permeability.
  • In silico modeling : Predict logP values using SwissADME; target logP < 3 for optimal absorption .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for similar compounds?

  • Root causes :

  • Structural variations : Substitutions on the thiazole ring (e.g., methyl vs. methoxy) alter steric hindrance and electronic effects.
  • Assay conditions : Differences in cell line passage numbers, serum concentration, or incubation time (24 vs. 48 hours) affect results.
  • Resolution : Standardize protocols across labs and use isogenic cell lines for comparative studies .

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